molecular formula C26H21FN4O3S B2463933 2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 536708-57-3

2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B2463933
CAS No.: 536708-57-3
M. Wt: 488.54
InChI Key: YHVINZNYMWATNF-UHFFFAOYSA-N
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Description

2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C26H21FN4O3S and its molecular weight is 488.54. The purity is usually 95%.
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Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O3S/c1-2-34-19-12-10-18(11-13-19)31-25(33)24-23(20-8-3-4-9-21(20)29-24)30-26(31)35-15-22(32)28-17-7-5-6-16(27)14-17/h3-14,29H,2,15H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVINZNYMWATNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide is a complex organic molecule with potential biological activity. It belongs to the pyrimido[5,4-b]indole class of compounds, which have garnered attention for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanism of action and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C27H24N4O3SC_{27}H_{24}N_{4}O_{3}S, with a molecular weight of 484.57 g/mol. The structure features a pyrimidine core linked to an indole moiety through a thioether linkage, which is critical for its biological activity.

PropertyValue
Molecular FormulaC27H24N4O3S
Molecular Weight484.57 g/mol
Purity≥95%

Synthesis

The synthesis of the compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of appropriate precursors under reflux conditions, followed by purification steps to isolate the final product. The specific synthetic pathway can significantly influence the yield and purity of the compound.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine and indole exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to our target compound demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of halogenated phenyl groups often enhances this activity due to increased lipophilicity and improved membrane penetration.

Case Study : In a study by Nassar et al., thioxopyrimidine derivatives were screened for their in vitro bactericidal activity against S. aureus and E. coli. The results indicated that certain substitutions on the pyrimidine ring led to enhanced antimicrobial efficacy compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

The indole moiety in the compound has been associated with anticancer properties. Compounds containing indole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings : A study published in Pharmaceutical Research highlighted that pyrimidine derivatives exhibited cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival .

Anti-inflammatory Activity

Compounds with similar structures have also been evaluated for anti-inflammatory effects. The thioether linkage may play a role in modulating inflammatory responses by inhibiting pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrimidine or phenyl rings can lead to significant changes in potency and selectivity.

ModificationEffect on Activity
Ethoxy group at position 4Enhances lipophilicity and membrane penetration
Fluorine substitution on phenyl ringIncreases antimicrobial potency

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